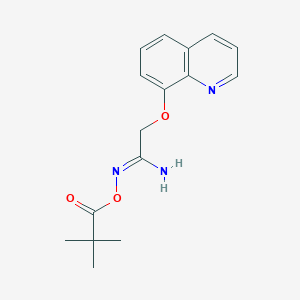
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both pivaloyloxy and quinolin-8-yloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinolin-8-yloxy intermediate. This intermediate can be synthesized through the bromination of 8-hydroxyquinoline, followed by substitution reactions to introduce the desired functional groups . The final step involves the reaction of the quinolin-8-yloxy intermediate with pivaloyl chloride and acetimidamide under controlled conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxy derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy acids, while substitution reactions can produce various quinolin-8-yloxy derivatives with different functional groups .
Applications De Recherche Scientifique
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The quinolin-8-yloxy group is known to interact with various biological molecules, potentially leading to effects such as apoptosis induction in cancer cells . The pivaloyloxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-yloxy-acetic acid: This compound shares the quinolin-8-yloxy group but lacks the pivaloyloxy and acetimidamide groups.
Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: These compounds are used in photodynamic therapy and have similar structural features.
Uniqueness
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the pivaloyloxy and quinolin-8-yloxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19N3O3 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)15(20)22-19-13(17)10-21-12-8-4-6-11-7-5-9-18-14(11)12/h4-9H,10H2,1-3H3,(H2,17,19) |
Clé InChI |
FBJJCXXRYWJHPJ-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
SMILES canonique |
CC(C)(C)C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
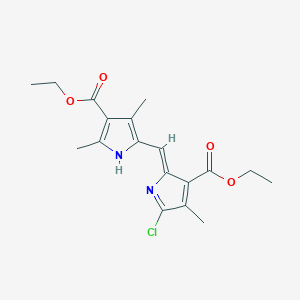
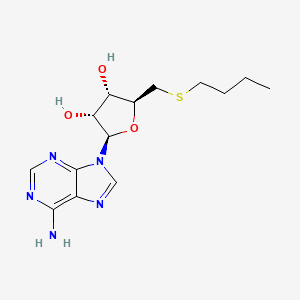
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
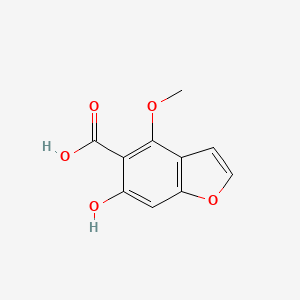

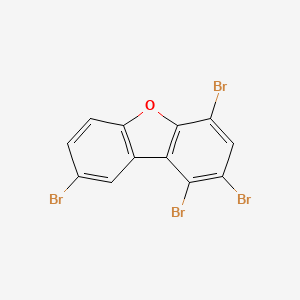
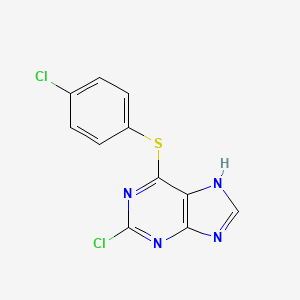

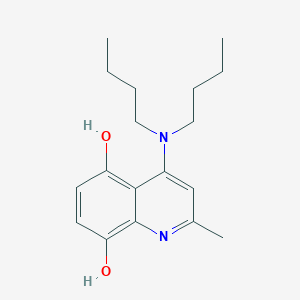
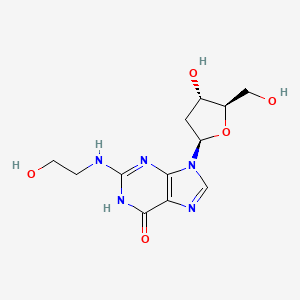
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
